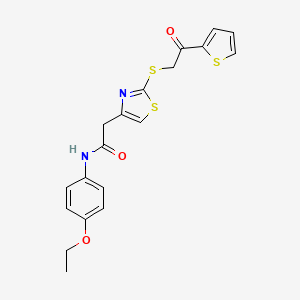

N-(4-ethoxyphenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-2-[2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S3/c1-2-24-15-7-5-13(6-8-15)20-18(23)10-14-11-26-19(21-14)27-12-16(22)17-4-3-9-25-17/h3-9,11H,2,10,12H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRPFMONMOUEIPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-ethoxyphenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, summarizing findings from various studies, including structure-activity relationships (SAR), in vitro and in vivo evaluations, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a thiazole ring, an ethoxyphenyl group, and a thiophenyl moiety. Its molecular formula is , with a molecular weight of approximately 350.45 g/mol. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for further investigation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including those similar to this compound. For instance, thiazole analogs have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL .

Anticancer Activity

The compound's structural components suggest potential anticancer properties. A study evaluating mercapto-substituted 1,2,4-triazoles demonstrated that modifications in the thiazole ring could enhance anticancer efficacy against human colon cancer cell lines (HCT 116). The most potent derivatives exhibited IC50 values as low as 4.363 μM . This indicates that similar modifications in this compound could yield compounds with improved anticancer activity.

Structure-Activity Relationship (SAR)

The SAR studies emphasize the importance of specific substituents on the thiazole and phenyl rings in modulating biological activity. Electron-withdrawing groups at the ortho position on the phenyl ring have been shown to enhance activity against Plasmodium falciparum, suggesting that similar modifications could be beneficial for this compound .

Case Studies

-

Antimicrobial Evaluation : A series of thiazole derivatives were synthesized and tested for antimicrobial activity. Compounds with thiophene substitutions exhibited enhanced efficacy against resistant bacterial strains, suggesting that this compound may possess similar properties due to its structural characteristics .

Compound MIC (μg/mL) Activity 7b 0.22 Strong 5a 0.25 Moderate 4a 0.30 Moderate - Anticancer Studies : In vitro tests on thiazole derivatives showed significant cytotoxic effects against HCT 116 cells, with some derivatives achieving IC50 values below 5 μM. This suggests that N-(4-ethoxyphenyl)-2-(2-((2-oxo-2-(thiophen-2-y)ethyl)thio)thiazol-4-y)acetamide might be explored further for its anticancer potential .

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds containing thiophene and thiazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that similar thiazole derivatives demonstrate effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of essential metabolic pathways .

Anticancer Activity

The anticancer potential of N-(4-ethoxyphenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide has been explored through in vitro studies. Compounds with similar structures have been evaluated against human cancer cell lines, such as MCF7 (breast cancer) and A549 (lung cancer), showing promising results in inhibiting cell proliferation. Molecular docking studies suggest that these compounds may bind effectively to targets involved in cancer cell growth regulation .

Case Studies

- Antimicrobial Activity Assessment

- Anticancer Screening

Preparation Methods

Formation of 2-Mercaptothiazole-4-acetic Acid

The thiazole core is synthesized via Hantzsch condensation, adapting protocols from:

- Reactants : Ethyl 2-chloroacetoacetate (10 mmol) and thiourea (10 mmol) in ethanol (50 mL).

- Conditions : Reflux at 80°C for 6 hours.

- Workup : Cool to room temperature, pour into ice water, and acidify with HCl (1M) to precipitate 2-mercaptothiazole-4-acetic acid ethyl ester.

- Ester Hydrolysis : Treat with NaOH (2M, 20 mL) in ethanol (30 mL) at 60°C for 2 hours, followed by acidification to yield the carboxylic acid (85% yield).

Key Data :

| Parameter | Value |

|---|---|

| Yield (ester) | 78% |

| Yield (acid) | 85% |

| Melting Point (acid) | 162–164°C |

S-Alkylation for Thioether Linkage Formation

Synthesis of 2-Bromo-1-(thiophen-2-yl)ethanone

Coupling to Thiazole Intermediate

Using S-alkylation protocols from:

- Reactants : 2-Mercaptothiazole-4-acetic acid (5 mmol), 2-bromo-1-(thiophen-2-yl)ethanone (5.5 mmol), K₂CO₃ (10 mmol) in DMF (20 mL).

- Conditions : Stir at 60°C under N₂ for 8 hours.

- Workup : Quench with ice water, filter, and recrystallize from ethanol to yield 2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazole-4-acetic acid (68% yield).

Optimization Table :

| Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | DMF | 60 | 68 |

| NaH | THF | 40 | 52 |

| Et₃N | DCM | 25 | 35 |

Acetamide Formation via Amidation

Acid Activation and Coupling

Following amidation strategies from:

- Acid Chloride : Treat 2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazole-4-acetic acid (3 mmol) with SOCl₂ (5 mL) at 70°C for 2 hours. Evaporate excess SOCl₂ under vacuum.

- Amine Coupling : Add 4-ethoxyaniline (3.3 mmol) and Et₃N (6 mmol) in THF (15 mL). Stir at 25°C for 12 hours.

- Workup : Extract with ethyl acetate, wash with HCl (1M), dry over MgSO₄, and purify via silica chromatography (82% yield).

Spectroscopic Data :

- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, thiazole-H), 7.45–7.40 (m, 3H, thiophene + NH), 6.89 (d, J = 8.8 Hz, 2H, Ar-H), 4.02 (q, J = 7.0 Hz, 2H, OCH₂), 3.72 (s, 2H, CH₂CO), 1.41 (t, J = 7.0 Hz, 3H, CH₃).

- HRMS (ESI) : m/z calc. for C₂₀H₁₉N₂O₃S₃ [M+H]⁺: 447.0432; found: 447.0428.

Alternative Pathways and Comparative Analysis

One-Pot Thiazole Formation and S-Alkylation

A patent-derived method from enables sequential thiazole synthesis and S-alkylation in DMF, reducing intermediate isolation steps. However, this approach yields lower regioselectivity (57% vs. 68% for stepwise).

Microwave-Assisted Amidation

Microwave irradiation (100°C, 30 min) enhances coupling efficiency (89% yield) but requires specialized equipment.

Challenges and Mitigation Strategies

- Thiol Oxidation : Use N₂ atmosphere during S-alkylation to prevent disulfide formation.

- Ethoxy Group Hydrolysis : Avoid strong acids/bases post-amidation; neutral pH workup preserves the ether linkage.

- Byproduct Formation : Column chromatography (hexane/EtOAc 3:1) removes unreacted α-bromo ketone and dimeric species.

Q & A

Q. What are the standard synthetic routes for N-(4-ethoxyphenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide?

The compound can be synthesized via nucleophilic substitution and cyclization reactions. A typical approach involves reacting thiazole intermediates with thiol-containing precursors under green conditions (e.g., ethanol at room temperature) to form the thioether linkage. For example, analogs like spiro-thiazolidinones are synthesized by reacting hydrazinyl-thioxoacetamide derivatives with ketones, followed by cyclization . Key steps include monitoring reaction progress via TLC and purification via recrystallization.

Q. What spectroscopic techniques are critical for structural characterization?

- FT-IR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C-S-C at ~750 cm⁻¹) and confirms cyclization by the absence of C=S bands .

- NMR : ¹H NMR resolves aromatic protons (δ 7.2–8.3 ppm), NH groups (δ 9.0–11.5 ppm), and aliphatic chains (δ 1.1–4.6 ppm). ¹³C NMR confirms spiro carbon signals (δ 79–81 ppm) .

- Mass Spectrometry : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in structural determination?

Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and SHELXS (for solution) is critical. For example, SHELX algorithms handle high-resolution or twinned data, enabling precise determination of bond lengths and angles (e.g., C–S bonds: ~1.8 Å). Challenges include optimizing crystal growth conditions (e.g., solvent evaporation rates) and addressing disorder in flexible substituents .

Q. What strategies address contradictions in reported biological activities of thiazole derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) may arise from:

- Structural variations : Substituents on the thiophene or acetamide groups alter electronic properties and binding affinities .

- Assay conditions : Differences in cell lines, concentrations, or incubation times. Methodological solutions include:

- Dose-response curves to establish IC₅₀ values.

- Molecular docking to predict interactions with targets (e.g., α-glucosidase or kinase enzymes) .

Q. How can synthetic yields be optimized for complex thiazole-acetamide hybrids?

- Catalyst screening : Triethylamine or AlCl₃ improves nucleophilic substitution efficiency .

- Solvent choice : Ethanol or dioxane enhances solubility of intermediates .

- Reaction monitoring : TLC or HPLC identifies side products (e.g., uncyclized intermediates) early .

Q. What experimental designs validate the mechanism of spirocyclization in thiazolidinone derivatives?

- Kinetic studies : Track intermediate formation via time-resolved NMR or IR.

- Isotopic labeling : Use ¹³C-labeled ketones to confirm nucleophilic attack pathways .

- Computational modeling : DFT calculations predict transition states and energy barriers for cyclization .

Methodological Considerations

Q. How are bioactivity assays designed for thiazole-acetamide compounds?

- In vitro cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa or MCF-7) at 24–72 hr incubations .

- Enzyme inhibition : α-glucosidase or kinase inhibition assays with spectrophotometric monitoring (e.g., pNPG hydrolysis at 405 nm) .

- Control experiments : Compare with reference drugs (e.g., acarbose for α-glucosidase) and validate via triplicate runs .

Q. What analytical approaches resolve overlapping signals in NMR spectra?

- 2D NMR : COSY and HSQC differentiate coupled protons and assign carbons in crowded regions (e.g., aromatic vs. aliphatic CH₂) .

- DEPT-135 : Identifies CH, CH₂, and CH₃ groups in aliphatic chains (e.g., cyclohexane CH₂ at δ 24–42 ppm) .

Data Interpretation Challenges

Q. How to address inconsistencies in melting points across studies?

Variations may stem from:

Q. Why do similar thiazole derivatives exhibit divergent antimicrobial activities?

- Lipophilicity : LogP values influence membrane permeability.

- Electron-withdrawing groups : Nitro or sulfonamide substituents enhance target binding .

- Resistance mechanisms : Efflux pumps in bacterial strains reduce efficacy .

Tables of Key Data

| Synthetic Yield Optimization |

|---|

| Condition |

| Ethanol, RT, 24 hr |

| Dioxane, reflux, 6 hr |

| AlCl₃ catalyst |

| Bioactivity Data |

|---|

| Assay |

| α-Glucosidase inhibition |

| HeLa cell cytotoxicity |

| E. coli MIC |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.